fr198248

Description

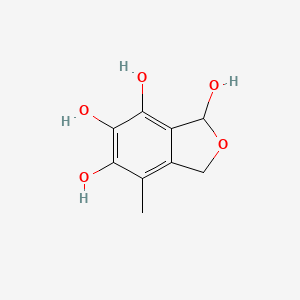

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H10O5 |

|---|---|

Molecular Weight |

198.17 g/mol |

IUPAC Name |

4-methyl-1,3-dihydro-2-benzofuran-1,5,6,7-tetrol |

InChI |

InChI=1S/C9H10O5/c1-3-4-2-14-9(13)5(4)7(11)8(12)6(3)10/h9-13H,2H2,1H3 |

InChI Key |

GSKYCPXSDLXGEW-UHFFFAOYSA-N |

SMILES |

CC1=C2COC(C2=C(C(=C1O)O)O)O |

Canonical SMILES |

CC1=C2COC(C2=C(C(=C1O)O)O)O |

Synonyms |

FR 198248 FR-198248 FR198248 |

Origin of Product |

United States |

Foundational & Exploratory

The Dual-Pronged Mechanism of Action of FR198248: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

FR198248, a natural product isolated from the fungus Aspergillus terreus, has emerged as a molecule of significant interest due to its dual therapeutic potential. This technical guide provides an in-depth exploration of the distinct mechanisms of action through which this compound exerts its anti-influenza and antibacterial effects. The primary modes of action are the inhibition of influenza virus adsorption to host cells and the enzymatic inhibition of bacterial peptide deformylase (PDF). This document summarizes the available quantitative data, outlines the conceptual experimental approaches used to elucidate these mechanisms, and provides visual representations of the targeted signaling pathways.

Introduction

This compound is a hydroxyl benzaldehyde compound with the chemical name 4-Methyl-1,3-dihydro-2-benzofuran-1,5,6,7-tetrol[1]. It has demonstrated potent biological activity as both an anti-influenza agent and an antibacterial compound. Understanding the precise molecular interactions and pathways that this compound modulates is critical for its potential development as a therapeutic agent. This whitepaper will dissect the two known mechanisms of action of this compound.

Mechanism of Action 1: Anti-Influenza Activity via Inhibition of Viral Adsorption

This compound has been shown to possess in vitro and in vivo anti-influenza virus activity[1]. The primary mechanism for this antiviral effect is the inhibition of the initial stage of the viral life cycle: adsorption to the host cell[1]. By preventing the virus from attaching to the cell surface, this compound effectively blocks the subsequent steps of viral entry, replication, and propagation.

Signaling Pathway

The following diagram illustrates the influenza virus life cycle and highlights the inhibitory action of this compound at the adsorption stage.

Experimental Protocols

Detailed experimental protocols for the studies on this compound's anti-influenza activity are proprietary to the original research. However, the general methodologies to determine the inhibition of viral adsorption typically involve the following:

-

Viral Adsorption Assay: Madin-Darby canine kidney (MDCK) cells are pre-incubated with varying concentrations of this compound before being exposed to a known quantity of influenza virus[1]. After an incubation period to allow for adsorption, unbound virus is washed away. The amount of virus that has successfully adsorbed to the cells is then quantified, often through methods like plaque assays or quantitative PCR (qPCR) for viral RNA. A reduction in the viral load in the presence of this compound indicates inhibition of adsorption.

-

In Vivo Murine Model: To assess in vivo efficacy, a respiratory tract infection model in mice is utilized[1]. Mice are intranasally infected with a lethal dose of influenza virus and are subsequently treated with this compound. Key parameters such as survival rate, body weight changes, and viral titers in the lungs are monitored to evaluate the compound's protective effects.

Mechanism of Action 2: Antibacterial Activity via Inhibition of Peptide Deformylase (PDF)

In addition to its antiviral properties, this compound has been identified as an inhibitor of peptide deformylase (PDF), a critical enzyme in bacterial protein synthesis[2][3]. This makes it a potential candidate for antibacterial drug development.

Signaling Pathway

PDF is a metalloenzyme that removes the formyl group from the N-terminal methionine of newly synthesized polypeptides in bacteria. This deformylation step is essential for protein maturation and function. By inhibiting PDF, this compound disrupts this process, leading to the accumulation of non-functional proteins and ultimately bacterial cell death.

Data Presentation

The inhibitory activity of this compound against bacterial PDF has been quantified, with a specific focus on the enzyme from Staphylococcus aureus.

| Compound | Target Enzyme | Target Organism | IC50 | Reference |

| This compound | Peptide Deformylase (PDF) | Staphylococcus aureus | 3.6 µM | [2][3] |

Experimental Protocols

The determination of PDF inhibitory activity typically involves the following experimental setup:

-

Enzyme Inhibition Assay: A purified recombinant form of PDF from the target organism (S. aureus in this case) is used. The enzymatic reaction is initiated by adding a synthetic substrate that mimics the N-terminal of a nascent polypeptide (e.g., formyl-Met-Ala-Ser). The activity of the enzyme is monitored by measuring the rate of product formation, often through a coupled enzymatic reaction that produces a spectrophotometrically detectable signal. The assay is performed in the presence of varying concentrations of this compound to determine the concentration at which 50% of the enzyme's activity is inhibited (IC50).

Summary and Conclusion

This compound exhibits a compelling dual mechanism of action, positioning it as a molecule with potential applications in both antiviral and antibacterial therapies. Its ability to thwart influenza virus infection at the initial adsorption stage represents a valuable strategy for combating this prevalent respiratory pathogen. Concurrently, its potent inhibition of bacterial peptide deformylase, a highly conserved and essential enzyme in prokaryotes, opens avenues for the development of novel antibiotics. Further research into the pharmacokinetics, safety profile, and in vivo efficacy against a broader range of pathogens is warranted to fully realize the therapeutic potential of this compound.

References

FR198248 natural product origin and synthesis

An In-depth Technical Guide to the Natural Product FR198248: Origin, Biological Activity, and Synthetic Core

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a naturally occurring, highly hydroxylated 1,3-dihydroisobenzofuran that has garnered interest for its notable biological activities. Isolated from fungi of the Aspergillus genus, this small molecule has demonstrated potential as an antibacterial and anti-influenza agent. Its mechanism of action as a peptide deformylase (PDF) inhibitor makes it a compelling subject for further investigation in the development of novel therapeutics. This technical guide provides a comprehensive overview of the origin, isolation, biological properties, and the current state of synthetic efforts related to this compound, presenting key data and methodologies for researchers in the field.

Natural Product Origin and Isolation

This compound has been identified as a secondary metabolite produced by fungal species, specifically Aspergillus flavipes and Aspergillus terreus.[1] Its discovery stemmed from screening programs aimed at identifying novel inhibitors of peptide deformylase.

Producing Organisms

-

Aspergillus flavipes : this compound was isolated from the liquid fermentation cultures of Aspergillus flavipes F543 as a potent inhibitor of peptide deformylase.[2]

-

Aspergillus terreus : The compound was also isolated from the cultured broth of Aspergillus terreus No. 13830 and was initially investigated for its anti-influenza activity.[1]

Experimental Protocol: Isolation of this compound from Aspergillus flavipes

The following protocol details the fermentation and isolation procedure for this compound from Aspergillus flavipes F543, as described in the literature.[2]

1.2.1. Fermentation

-

Seed Culture: A piece of the mature plate culture of Aspergillus flavipes F543 is inoculated into a 500-ml Erlenmeyer flask containing 80 ml of sterile YPS medium (2% glucose, 0.2% yeast extract, 0.5% peptone, 0.05% MgSO₄, and 0.1% KH₂PO₄, pH 5.7). The culture is incubated on a rotary shaker at 150 rpm and 28°C for 3 days.

-

Production Culture: 15 ml of the seed culture is transferred into 1000-ml Erlenmeyer flasks, each containing 300 ml of the YPS medium. These production cultures are then incubated on a rotary shaker at 150 rpm and 28°C for 7 days.

1.2.2. Extraction and Purification

-

Initial Extraction: The 3-liter fermented liquid culture is extracted with 80% acetone and then centrifuged at 6370 x g for 20 minutes.

-

Solvent Partitioning: The supernatant is concentrated in vacuo to obtain an aqueous solution. This solution is then extracted three times with an equal volume of ethyl acetate (EtOAc).

-

Chromatography: The resulting crude extract is subjected to a series of chromatographic separations, including silica gel and reverse-phase column chromatography, to yield pure this compound.

Biological Activity and Mechanism of Action

This compound exhibits promising biological activities, primarily as an antibacterial agent through the inhibition of peptide deformylase. It has also been reported to possess anti-influenza properties.

Antibacterial Activity

This compound demonstrates inhibitory activity against bacterial growth, which is attributed to its function as a peptide deformylase inhibitor.

-

Peptide Deformylase (PDF) Inhibition: PDF is a metalloenzyme essential for bacterial protein maturation. It catalyzes the removal of the formyl group from the N-terminus of newly synthesized proteins. Inhibition of this enzyme is detrimental to bacterial survival, making it an attractive target for novel antibiotics. This compound has been shown to inhibit Staphylococcus aureus PDF.[2]

-

Minimum Inhibitory Concentration (MIC): The antibacterial efficacy of this compound has been quantified, showing an MIC value against Staphylococcus aureus.

Anti-influenza Activity

Initial studies on this compound isolated from Aspergillus terreus revealed its potential as an anti-influenza agent. The proposed mechanism of action is the inhibition of the virus adsorption stage.[1]

Quantitative Biological Data

The following table summarizes the key quantitative data related to the biological activity of this compound.

| Biological Activity | Target/Organism | Value | Reference |

| PDF Inhibition (IC₅₀) | Staphylococcus aureus | 3.6 µM | [2] |

| Antibacterial (MIC) | Staphylococcus aureus | 25 µg/ml | [2] |

Synthesis of the this compound Core Structure

As of the date of this guide, a total synthesis of the natural product this compound has not been reported in peer-reviewed scientific literature. The highly hydroxylated and stereochemically complex nature of this compound presents a significant synthetic challenge. However, the synthesis of the core 1,3-dihydroisobenzofuran scaffold is well-established, and these methods provide a foundation for potential future total syntheses of this compound and its analogs.

General Synthetic Strategies for 1,3-Dihydroisobenzofurans

The construction of the 1,3-dihydroisobenzofuran ring system can be achieved through various synthetic routes. These strategies often involve the formation of the furan ring through cyclization reactions. Researchers aiming to synthesize this compound would need to adapt these methods to incorporate the specific substitution pattern and stereochemistry of the natural product.

Biosynthesis of this compound

The specific biosynthetic gene cluster responsible for the production of this compound in Aspergillus species has not yet been elucidated. However, based on its chemical structure, this compound is likely a polyketide.

Proposed Polyketide Biosynthetic Pathway

Fungal polyketides are synthesized by large, multifunctional enzymes known as polyketide synthases (PKSs). The biosynthesis of this compound is hypothesized to proceed through the following general steps:

-

Chain Assembly: A starter unit (typically acetyl-CoA) and several extender units (malonyl-CoA) are sequentially condensed by the PKS to form a linear polyketide chain.

-

Reductive and Dehydrative Processing: The polyketide chain undergoes a series of modifications, including reductions and dehydrations, catalyzed by different domains within the PKS.

-

Cyclization and Aromatization: The modified polyketide chain is then folded and cyclized to form the aromatic core of the 1,3-dihydroisobenzofuran.

-

Post-PKS Tailoring: Following the action of the PKS, a series of tailoring enzymes, such as hydroxylases and oxidoreductases, would be responsible for installing the numerous hydroxyl groups found on the this compound scaffold.

Visualizations

To further illustrate the concepts discussed in this guide, the following diagrams have been generated.

Caption: Mechanism of Peptide Deformylase Inhibition by this compound.

Caption: Workflow for the Isolation of this compound.

Future Perspectives

This compound remains a fascinating natural product with untapped therapeutic potential. The elucidation of its total synthesis would be a significant achievement, enabling the production of larger quantities for further biological evaluation and the generation of novel analogs with improved activity and pharmacokinetic properties. Furthermore, the identification and characterization of the this compound biosynthetic gene cluster would provide valuable insights into the enzymatic machinery responsible for its formation and could pave the way for biosynthetic engineering approaches to produce new derivatives. Continued research into its mode of action as a peptide deformylase inhibitor could lead to the development of a new class of antibacterial agents.

References

- 1. This compound, a new anti-influenza agent isolated from Apsergillus terreus No 13830. I. Taxomony, fermentation, isolation, physico-chemical properties and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Isolation and identification of this compound, a hydroxylated 1,3-dihydroisobenzofuran, from Aspergillus flavipes as an inhibitor of peptide deformylase - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biological Activity of FR198248: A Potent Inhibitor of Bacterial Peptide Deformylase

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

FR198248 is a naturally occurring hydroxylated 1,3-dihydroisobenzofuran compound isolated from the fungus Aspergillus flavipes.[1] This molecule has demonstrated significant biological activity as a potent inhibitor of bacterial peptide deformylase (PDF), a crucial enzyme in the protein synthesis pathway of prokaryotes. Its targeted mechanism of action and antibacterial properties make it a compound of interest for the development of novel antimicrobial agents. This technical guide provides a comprehensive overview of the biological activity of this compound, including its quantitative inhibitory and antibacterial data, detailed experimental protocols for its characterization, and a visualization of its target signaling pathway.

Introduction

The rise of antibiotic-resistant bacteria poses a significant threat to global health. This has necessitated the exploration of novel antibacterial targets and the discovery of new chemical entities that can overcome existing resistance mechanisms. One such promising target is peptide deformylase (PDF), a metalloenzyme essential for bacterial viability. PDF catalyzes the removal of the formyl group from the N-terminal methionine of newly synthesized polypeptides, a critical step in bacterial protein maturation. The absence of a cytosolic counterpart in eukaryotes makes bacterial PDF an attractive and selective target for antimicrobial drug design.

This compound has emerged as a noteworthy inhibitor of PDF. This document will delve into the specifics of its biological activity, providing the necessary technical details for researchers and drug development professionals to understand and potentially advance this compound's therapeutic potential.

Quantitative Biological Data

The biological activity of this compound has been quantified through in vitro assays, primarily focusing on its enzymatic inhibition of peptide deformylase and its antibacterial efficacy against Staphylococcus aureus. The key quantitative data are summarized in the table below for clear comparison.

| Parameter | Target/Organism | Value | Reference |

| IC50 | Staphylococcus aureus Peptide Deformylase (PDF) | 3.6 µM | [1] |

| Minimum Inhibitory Concentration (MIC) | Staphylococcus aureus | 25 µg/mL | [1] |

Table 1: Quantitative Biological Activity of this compound

Mechanism of Action: Inhibition of the N-terminal Methionine Excision Pathway

This compound exerts its antibacterial effect by targeting and inhibiting the N-terminal methionine excision (NME) pathway in bacteria. This pathway is a fundamental process in protein maturation. In bacteria, protein synthesis is initiated with N-formylmethionine (fMet). The formyl group must be removed by peptide deformylase (PDF) before methionine aminopeptidase (MAP) can cleave the N-terminal methionine, leading to a mature, functional protein. By inhibiting PDF, this compound causes an accumulation of formylated proteins, which is detrimental to bacterial survival.

Caption: Inhibition of the N-terminal Methionine Excision Pathway by this compound.

Experimental Protocols

The following sections provide detailed methodologies for the key experiments used to characterize the biological activity of this compound.

Peptide Deformylase (PDF) Inhibition Assay

This protocol describes a continuous spectrophotometric assay to determine the in vitro inhibitory activity of this compound against Staphylococcus aureus PDF. The assay couples the deformylase reaction to the formate dehydrogenase (FDH) reaction, where the formate produced by PDF is used by FDH to reduce NAD+ to NADH, resulting in an increase in absorbance at 340 nm.

Workflow:

Caption: Workflow for the Peptide Deformylase (PDF) Inhibition Assay.

Materials:

-

Purified Staphylococcus aureus Peptide Deformylase (PDF)

-

This compound compound

-

Formyl-Methionyl-Alaninyl-Serine (fMet-Ala-Ser) as substrate

-

Formate Dehydrogenase (FDH)

-

β-Nicotinamide adenine dinucleotide (NAD+)

-

Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 10 mM KCl)

-

Dimethyl sulfoxide (DMSO)

-

96-well UV-transparent microplates

-

Microplate spectrophotometer

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of this compound in DMSO. Create a serial dilution of the compound in DMSO.

-

Prepare the assay buffer and dissolve the fMet-Ala-Ser substrate, NAD+, and FDH in it.

-

Dilute the purified S. aureus PDF to the desired working concentration in the assay buffer.

-

-

Assay Setup:

-

To each well of a 96-well plate, add the assay buffer.

-

Add a small volume of the this compound dilution or DMSO (for control wells) to the respective wells.

-

Add the diluted S. aureus PDF solution to all wells.

-

-

Pre-incubation:

-

Incubate the plate at room temperature for a defined period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

-

-

Reaction Initiation and Measurement:

-

Initiate the reaction by adding the substrate/NAD+/FDH mixture to all wells.

-

Immediately place the plate in a microplate spectrophotometer and monitor the increase in absorbance at 340 nm at regular intervals for a specified duration.

-

-

Data Analysis:

-

Calculate the initial reaction velocities from the linear portion of the absorbance versus time curves.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC50 value, the concentration of this compound that causes 50% inhibition of the enzyme activity, by fitting the data to a suitable dose-response curve.

-

Minimum Inhibitory Concentration (MIC) Assay

This protocol outlines the broth microdilution method to determine the minimum inhibitory concentration (MIC) of this compound against Staphylococcus aureus, following general guidelines from the Clinical and Laboratory Standards Institute (CLSI).

Workflow:

Caption: Workflow for the Minimum Inhibitory Concentration (MIC) Assay.

Materials:

-

Staphylococcus aureus strain (e.g., ATCC 29213)

-

This compound compound

-

Mueller-Hinton Broth (MHB), cation-adjusted

-

Sterile 96-well microplates

-

Spectrophotometer or McFarland turbidity standards

-

Incubator

Procedure:

-

Inoculum Preparation:

-

From a fresh agar plate, select several colonies of S. aureus and inoculate them into MHB.

-

Incubate the culture overnight at 37°C.

-

On the day of the assay, dilute the overnight culture in fresh MHB and adjust the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Further dilute this suspension to achieve the final desired inoculum concentration (typically 5 x 10^5 CFU/mL in the final well volume).

-

-

Compound Dilution:

-

Prepare a stock solution of this compound.

-

In a 96-well microplate, perform a two-fold serial dilution of this compound in MHB to achieve a range of desired concentrations. Include a growth control well (no compound) and a sterility control well (no bacteria).

-

-

Inoculation:

-

Add the standardized bacterial inoculum to each well (except the sterility control).

-

-

Incubation:

-

Cover the microplate and incubate at 37°C for 18-24 hours in ambient air.

-

-

MIC Determination:

-

After incubation, visually inspect the wells for turbidity.

-

The MIC is defined as the lowest concentration of this compound at which there is no visible growth of bacteria.

-

Conclusion

This compound demonstrates compelling biological activity as a specific inhibitor of bacterial peptide deformylase, translating to antibacterial efficacy against Staphylococcus aureus. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for further investigation into its mechanism of action, spectrum of activity, and potential for development as a novel therapeutic agent. The targeted inhibition of the essential N-terminal methionine excision pathway highlights a promising strategy to combat bacterial infections, and this compound stands out as a valuable lead compound in this endeavor. Further studies, including in vivo efficacy and safety profiling, are warranted to fully elucidate the therapeutic potential of this natural product.

References

FR198248: A Fungal Metabolite with Dual Therapeutic Potential

An In-depth Technical Guide on the Discovery, Isolation, and Biological Activity of a Promising Natural Product from Aspergillus

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, isolation, and multifaceted biological activities of FR198248, a hydroxylated 1,3-dihydroisobenzofuran produced by Aspergillus species. This document details its origins, known biological targets, and potential therapeutic applications, presenting the available scientific data in a structured format for researchers and drug development professionals.

Introduction

This compound is a fungal metabolite that has garnered scientific interest for its dual biological activities. It has been identified as both a potent inhibitor of bacterial peptide deformylase (PDF), suggesting its potential as an antibacterial agent, and as an anti-influenza agent that functions by inhibiting viral adsorption to host cells. This guide synthesizes the publicly available information on this compound, with a focus on its discovery from Aspergillus strains and its mechanisms of action.

Discovery and Producing Organisms

This compound has been isolated from at least two species of the fungal genus Aspergillus.

-

Aspergillus flavipes : Initial discovery of this compound as a peptide deformylase inhibitor was from this species.

-

Aspergillus terreus (strain No. 13830): This species was identified as a producer of this compound in the context of its anti-influenza activity.

The production of this secondary metabolite highlights the rich chemical diversity within the Aspergillus genus, a well-known source of bioactive natural products.

Biological Activities and Mechanisms of Action

This compound exhibits two distinct and therapeutically relevant biological activities:

Antibacterial Activity via Peptide Deformylase Inhibition

This compound is an inhibitor of peptide deformylase (PDF), a crucial metalloenzyme in bacteria. PDF is responsible for removing the formyl group from the N-terminal methionine of newly synthesized polypeptides. This deformylation step is essential for subsequent protein processing and maturation. The inhibition of PDF leads to the accumulation of formylated proteins, ultimately resulting in the cessation of bacterial growth. As this N-terminal formylation is not a feature of eukaryotic cytoplasmic protein synthesis, PDF represents a selective target for antibacterial drugs.

Anti-influenza Activity via Adsorption Inhibition

This compound has also been identified as a novel anti-influenza agent. Its mechanism of action is attributed to the inhibition of the virus's adsorption to host cells. This is a critical first step in the influenza virus life cycle, where the viral surface protein hemagglutinin (HA) binds to sialic acid receptors on the surface of host respiratory cells. By blocking this interaction, this compound effectively prevents the virus from entering the host cell and initiating replication.

Experimental Protocols

While detailed, step-by-step experimental protocols for the fermentation and purification of this compound are not extensively available in the public domain, a general workflow can be inferred from standard mycology and natural product chemistry practices.

Fermentation (General Overview)

-

Strain Selection and Maintenance : A high-yielding strain of Aspergillus terreus or Aspergillus flavipes is selected and maintained on a suitable agar medium.

-

Inoculum Preparation : A seed culture is prepared by inoculating a liquid medium with spores or mycelia from the agar plate and incubating with agitation to generate sufficient biomass.

-

Production Fermentation : The production medium, rich in carbon and nitrogen sources, is inoculated with the seed culture. The fermentation is carried out in a bioreactor with controlled parameters such as temperature, pH, and aeration to maximize the production of this compound.

Isolation and Purification (General Overview)

The following diagram outlines a plausible workflow for the isolation and purification of this compound from the fermentation broth.

Quantitative Data

| Parameter | Value | Assay/Organism | Reference |

| IC50 (PDF Inhibition) | 3.6 µM | Staphylococcus aureus Peptide Deformylase | [1] |

| Minimum Inhibitory Concentration (MIC) | 25 µg/mL | Staphylococcus aureus | [1] |

Physicochemical Properties and Structural Data

Detailed physicochemical properties and a complete set of assigned 1H and 13C NMR spectral data for this compound are not available in the public literature reviewed for this guide. The basic structure has been identified as a hydroxylated 1,3-dihydroisobenzofuran.

Summary and Future Perspectives

This compound is a promising natural product from Aspergillus with demonstrated in vitro efficacy against both bacterial and viral targets. Its dual mechanism of action makes it a unique and valuable lead compound for further drug development. The inhibition of peptide deformylase offers a selective antibacterial strategy, while the blockade of influenza virus adsorption presents a novel approach to antiviral therapy.

Future research should focus on:

-

Optimization of Fermentation and Purification : Developing scalable and efficient processes for the production of this compound.

-

Total Synthesis : Elucidating a synthetic route to enable the production of analogues for structure-activity relationship (SAR) studies.

-

In Vivo Efficacy and Safety : Evaluating the therapeutic potential and toxicological profile of this compound in animal models.

-

Detailed Mechanistic Studies : Further investigating the molecular interactions of this compound with its biological targets.

The continued exploration of this compound and similar natural products is crucial for the discovery of new therapeutic agents to combat infectious diseases.

References

The Anti-Influenza Virus Activity of FR198248: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

FR198248, a novel hydroxyl benzaldehyde compound isolated from the fungus Aspergillus terreus, has been identified as a potential anti-influenza agent.[1] This technical guide provides a comprehensive overview of the current understanding of this compound's activity against the influenza virus. The document summarizes its proposed mechanism of action, available quantitative data, and detailed experimental protocols for evaluating its antiviral efficacy. Furthermore, it visualizes key experimental workflows and relevant cellular signaling pathways implicated in influenza virus replication, offering a valuable resource for researchers in the field of antiviral drug development.

Introduction

Influenza remains a significant global health threat, necessitating the continued search for novel antiviral therapies. This compound, a natural product derived from Aspergillus terreus strain No. 13830, has emerged as a compound of interest due to its demonstrated in vitro and in vivo anti-influenza virus activity.[1] Structurally, it is a unique hydroxyl benzaldehyde compound. This guide aims to consolidate the available scientific information on this compound, providing a technical foundation for further research and development.

Mechanism of Action

The primary mode of action for this compound against influenza A virus is believed to be the inhibition of virus adsorption to host cells.[1] This initial stage of the viral life cycle is a critical target for antiviral intervention, as it prevents the virus from entering the cell and initiating replication. The precise molecular interactions underlying this inhibition have not been fully elucidated.

In addition to its anti-influenza activity, this compound has also been identified as a peptide deformylase (PDF) inhibitor . It exhibits potent inhibition of the PDF from Staphylococcus aureus with an IC50 of 3.6 µM.[2][3] While PDF is a bacterial enzyme and not directly involved in the influenza virus life cycle, this finding highlights the compound's potential for broader antimicrobial activity and provides a quantitative measure of its biological potency.

Quantitative Data

Quantitative data on the specific anti-influenza activity of this compound, such as IC50 or EC50 values against various influenza strains, are not extensively available in the public domain. The following table summarizes the available quantitative data for this compound.

| Target | Assay | Endpoint | Value | Reference |

| Influenza A Virus | in vitro cell-based assay | Anti-influenza activity | Not specified | [1] |

| Influenza A Virus | in vivo murine model | Potent anti-influenza activity | Not specified | [1] |

| Peptide Deformylase (Staphylococcus aureus) | Enzyme Inhibition Assay | IC50 | 3.6 µM | [2][3] |

Experimental Protocols

Detailed experimental protocols for the specific evaluation of this compound's anti-influenza activity have not been published. However, standard virological assays are employed to characterize such compounds. Below are detailed methodologies for key experiments that would be used to quantify the anti-influenza efficacy of this compound.

Cytopathic Effect (CPE) Inhibition Assay

This assay determines the ability of a compound to protect cells from the virus-induced cell death.

Objective: To determine the concentration of this compound that inhibits the viral cytopathic effect by 50% (EC50).

Materials:

-

Madin-Darby Canine Kidney (MDCK) cells

-

Influenza virus stock (e.g., A/PR/8/34 H1N1)

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

TPCK-treated trypsin

-

This compound

-

96-well cell culture plates

-

Cell viability reagent (e.g., MTT, CellTiter-Glo®)

Procedure:

-

Cell Seeding: Seed MDCK cells in 96-well plates at a density that will result in a confluent monolayer after 24 hours of incubation.

-

Compound Preparation: Prepare serial dilutions of this compound in serum-free DMEM containing TPCK-treated trypsin.

-

Infection: Infect the MDCK cell monolayer with influenza virus at a predetermined multiplicity of infection (MOI).

-

Treatment: After a 1-hour adsorption period, remove the virus inoculum and add the prepared dilutions of this compound to the respective wells.

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator, or until CPE is observed in the virus control wells.

-

Quantification: Assess cell viability using a suitable reagent according to the manufacturer's instructions.

-

Data Analysis: Calculate the EC50 value by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a dose-response curve.

Plaque Reduction Assay

This assay measures the ability of a compound to inhibit the formation of viral plaques, which represent areas of virus-induced cell lysis.

Objective: To determine the concentration of this compound that reduces the number of viral plaques by 50% (IC50).

Materials:

-

MDCK cells

-

Influenza virus stock

-

DMEM

-

FBS

-

TPCK-treated trypsin

-

This compound

-

Agarose or Avicel overlay medium

-

Crystal violet staining solution

-

6-well or 12-well cell culture plates

Procedure:

-

Cell Seeding: Seed MDCK cells in 6-well or 12-well plates to form a confluent monolayer.

-

Virus Dilution: Prepare serial dilutions of the influenza virus stock.

-

Infection: Infect the cell monolayers with the virus dilutions for 1 hour.

-

Overlay: Remove the inoculum and overlay the cells with a semi-solid medium (containing agarose or Avicel) containing various concentrations of this compound and TPCK-treated trypsin.

-

Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 2-3 days until plaques are visible.

-

Staining: Fix the cells and stain with crystal violet to visualize the plaques.

-

Plaque Counting: Count the number of plaques in each well.

-

Data Analysis: Calculate the IC50 value by determining the concentration of this compound that causes a 50% reduction in the number of plaques compared to the untreated virus control.

Visualizations

Experimental Workflow

The following diagram illustrates a general workflow for screening and characterizing the anti-influenza activity of a compound like this compound.

Caption: General workflow for anti-influenza drug discovery.

Signaling Pathways in Influenza Virus Infection

Influenza virus infection is known to activate several host cell signaling pathways to facilitate its replication. While the specific effects of this compound on these pathways are unknown, understanding these pathways is crucial for elucidating the mechanisms of antiviral compounds.

The Raf/MEK/ERK pathway is often hijacked by the influenza virus to support viral replication, particularly the nuclear export of viral ribonucleoproteins (vRNPs).[4][5]

Caption: Influenza virus activation of the Raf/MEK/ERK pathway.

The NF-κB signaling pathway is another crucial host pathway that is activated upon influenza virus infection and is required for efficient viral RNA synthesis.[6][7][8]

Caption: NF-κB signaling pathway activation by influenza virus.

Conclusion

This compound represents a promising natural product with anti-influenza virus potential, primarily through the inhibition of viral adsorption. While detailed quantitative data on its anti-influenza efficacy is currently limited, the established protocols and understanding of relevant signaling pathways outlined in this guide provide a solid framework for its further investigation. Future research should focus on determining the specific IC50 and EC50 values against a panel of influenza strains, elucidating the precise molecular target for its adsorption inhibition, and exploring its potential effects on host signaling pathways. Such studies will be critical in evaluating the therapeutic potential of this compound as a novel anti-influenza agent.

References

- 1. This compound, a new anti-influenza agent isolated from Apsergillus terreus No 13830. I. Taxomony, fermentation, isolation, physico-chemical properties and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. immunomart.com [immunomart.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Influenza virus propagation is impaired by inhibition of the Raf/MEK/ERK signalling cascade | Semantic Scholar [semanticscholar.org]

- 5. Influenza virus propagation is impaired by inhibition of the Raf/MEK/ERK signalling cascade - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. NF-kappaB signaling differentially regulates influenza virus RNA synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Active NF-kappaB signalling is a prerequisite for influenza virus infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. NF-κB Signaling Differentially Regulates Influenza Virus RNA Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: FR198248 (4-methyl-1,3-dihydro-2-benzofuran-1,5,6,7-tetrol)

For Researchers, Scientists, and Drug Development Professionals

Abstract

FR198248, with the IUPAC name 4-methyl-1,3-dihydro-2-benzofuran-1,5,6,7-tetrol, is a naturally occurring small molecule with demonstrated biological activities. Isolated from fungi of the Aspergillus genus, specifically Aspergillus terreus and Aspergillus flavipes, this hydroxylated 1,3-dihydroisobenzofuran derivative has attracted scientific interest primarily for its dual action as an anti-influenza agent and an inhibitor of bacterial peptide deformylase (PDF). This technical guide provides a comprehensive overview of the available scientific data on this compound, including its chemical properties, biological activities, and detailed experimental methodologies. The information is intended to serve as a valuable resource for researchers in the fields of antiviral and antibacterial drug discovery and development.

Chemical Properties and Structure

This compound is a polyhydroxylated benzofuran derivative. Its chemical structure and properties are summarized below.

| Property | Value |

| IUPAC Name | 4-methyl-1,3-dihydro-2-benzofuran-1,5,6,7-tetrol |

| Molecular Formula | C₉H₁₀O₅ |

| Molecular Weight | 198.17 g/mol |

| Synonyms | FR-198248, 4-Methyl-1,3-dihydroisobenzofuran-1,5,6,7-tetraol |

| Source | Aspergillus terreus, Aspergillus flavipes[1][2] |

Biological Activity and Mechanism of Action

This compound exhibits two distinct biological activities: anti-influenza virus activity and inhibition of bacterial peptide deformylase.

Anti-Influenza Activity

This compound has demonstrated activity against influenza A virus both in vitro and in vivo. The proposed mechanism of action is the inhibition of virus adsorption to host cells.[1]

Quantitative Data:

While the original publication describes potent anti-influenza activity, specific IC50 or EC50 values from the in vitro assays are not detailed in the available abstracts.[1][3] The in vivo studies in a murine model of respiratory tract infection showed potent activity, but specific data on survival rates, viral load reduction, or optimal dosage are not fully available in the reviewed literature.[1]

Peptide Deformylase (PDF) Inhibition

This compound has been identified as an inhibitor of peptide deformylase (PDF), a crucial enzyme in bacterial protein synthesis, making it a target for novel antibacterial agents.[2]

Quantitative Data:

| Target Enzyme | Organism | IC50 | Reference |

| Peptide Deformylase (PDF) | Staphylococcus aureus | 3.6 µM | [2] |

This inhibitory activity also translated to antibacterial action, with a reported Minimum Inhibitory Concentration (MIC) of 25 µg/ml against Staphylococcus aureus.[2]

Experimental Protocols

This section provides detailed methodologies for key experiments based on standard practices in the field, as the specific protocols from the original publications on this compound are not fully accessible.

Fermentation and Isolation of this compound from Aspergillus terreus

Based on the initial report, the following is a likely workflow for the fermentation and isolation of this compound.

References

- 1. This compound, a new anti-influenza agent isolated from Apsergillus terreus No 13830. I. Taxomony, fermentation, isolation, physico-chemical properties and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Isolation and identification of this compound, a hydroxylated 1,3-dihydroisobenzofuran, from Aspergillus flavipes as an inhibitor of peptide deformylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

Unraveling the Structure-Activity Relationship of FR198248: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: FR198248, a natural product isolated from the fungus Aspergillus terreus, has garnered attention for its potential as an anti-influenza agent. Its core structure, identified as 4-methyl-1,3-dihydro-2-benzofuran-1,5,6,7-tetrol, presents a unique scaffold for the development of novel antiviral and antibacterial therapeutics. This technical guide provides a comprehensive overview of the available structure-activity relationship (SAR) data, experimental protocols, and the putative signaling pathways associated with this compound and its analogs, offering a valuable resource for researchers in the field of drug discovery.

Core Structure of this compound

The foundational chemical entity of this compound is a substituted dihydrobenzofuran. Understanding this core is pivotal for the rational design of more potent and selective analogs.

Chemical Name: 4-methyl-1,3-dihydro-2-benzofuran-1,5,6,7-tetrol

Structure-Activity Relationship (SAR)

Currently, there is a limited amount of publicly available, quantitative SAR data for a series of closely related analogs of this compound. However, preliminary findings and research on similar scaffolds provide initial insights into the key structural features influencing its biological activity.

Key Observations:

-

Hydroxylation Pattern: The tetralol substitution on the benzene ring is predicted to be crucial for its biological activity. The number and position of these hydroxyl groups likely play a significant role in target binding and overall efficacy.

-

Methyl Group: The impact of the methyl group at the 4-position on the biological activity is yet to be fully elucidated and represents an area for further investigation. Modifications at this position could influence steric interactions within the binding pocket of its target protein.

-

Dihydrofuran Ring: The integrity of the dihydrofuran ring is considered essential. Alterations to this moiety, such as ring opening or substitution, could lead to a significant loss of activity.

Future research should focus on the systematic modification of these key structural features to build a comprehensive SAR profile. This would involve the synthesis of analogs with variations in the hydroxylation pattern, substitution at the methyl position, and modifications of the dihydrofuran ring, followed by rigorous biological evaluation.

Biological Activity and Mechanism of Action

This compound has demonstrated activity against influenza virus and as an inhibitor of bacterial peptide deformylase (PDF). These dual activities suggest multiple potential therapeutic applications.

Anti-Influenza Activity

Initial studies have shown that this compound exhibits anti-influenza virus activity in Madin-Darby canine kidney (MDCK) cells in vitro. The proposed mechanism of action is the inhibition of the virus adsorption stage, preventing the initial attachment of the virus to the host cell.[1] This is a distinct mechanism from many currently approved influenza antivirals that target neuraminidase or viral replication.

Peptide Deformylase (PDF) Inhibition

This compound has also been identified as a potent inhibitor of peptide deformylase (PDF) from Staphylococcus aureus, with a reported IC50 value of 3.6 µM.[2] PDF is an essential bacterial enzyme that removes the formyl group from the N-terminus of newly synthesized polypeptides. Its inhibition is a validated antibacterial strategy.

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation of this compound and its analogs. Below are generalized protocols for key assays based on established methods.

Protocol 1: Neuraminidase Inhibition Assay (Fluorescence-Based)

This assay is a standard method to assess the ability of a compound to inhibit the neuraminidase enzyme of the influenza virus, a common target for anti-influenza drugs. While this compound is suggested to inhibit adsorption, testing against neuraminidase is a standard primary screen for anti-influenza compounds.

Objective: To determine the 50% inhibitory concentration (IC50) of a test compound against influenza neuraminidase.

Materials:

-

Influenza virus stock (e.g., A/Puerto Rico/8/34 (H1N1))

-

2′-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA) substrate

-

Assay buffer (e.g., 33 mM MES buffer with 4 mM CaCl2, pH 6.5)

-

Test compound and positive control (e.g., Oseltamivir)

-

96-well black plates

-

Fluorescence plate reader

Procedure:

-

Prepare serial dilutions of the test compound and positive control in the assay buffer.

-

In a 96-well plate, add the virus dilution to each well, followed by the test compound dilutions.

-

Incubate the plate at room temperature for 45 minutes.

-

Add the MUNANA substrate solution to each well.

-

Incubate the plate for 1 hour at 37°C, protected from light.

-

Stop the reaction by adding a stop solution (e.g., 34 mM NaOH in 83% ethanol).[3]

-

Measure the fluorescence at an excitation wavelength of 340 nm and an emission wavelength of 440 nm.[3]

-

Calculate the IC50 value by plotting the percentage of inhibition against the compound concentration.

Protocol 2: Peptide Deformylase (PDF) Inhibition Assay

Objective: To determine the IC50 of a test compound against bacterial PDF.

Materials:

-

Recombinant bacterial PDF enzyme

-

Formyl-Met-Ala-Ser peptide substrate

-

Coupled enzyme system (e.g., aminopeptidase)

-

Detection reagent (e.g., a chromogenic or fluorogenic substrate for the coupled enzyme)

-

Assay buffer

-

Test compound and positive control

-

96-well plates

-

Spectrophotometer or fluorometer

Procedure:

-

Prepare serial dilutions of the test compound and positive control in the assay buffer.

-

In a 96-well plate, add the PDF enzyme, the coupled enzyme, and the test compound dilutions.

-

Initiate the reaction by adding the formyl-Met-Ala-Ser peptide substrate.

-

Incubate the plate at the optimal temperature for the enzymes.

-

Add the detection reagent and measure the absorbance or fluorescence at the appropriate wavelength.

-

Calculate the IC50 value from the dose-response curve.

Signaling Pathways and Logical Relationships

To visualize the proposed mechanisms and experimental workflows, the following diagrams are provided in the DOT language for Graphviz.

Caption: Proposed mechanism of this compound in inhibiting influenza virus adsorption.

Caption: Inhibition of bacterial peptide deformylase (PDF) by this compound.

Caption: A logical workflow for the structure-activity relationship (SAR) studies of this compound.

Conclusion

This compound represents a promising natural product scaffold for the development of new anti-infective agents. Its dual action against influenza virus and bacterial peptide deformylase makes it a particularly interesting lead compound. The elucidation of a detailed structure-activity relationship through the synthesis and evaluation of a focused library of analogs is a critical next step. The experimental protocols and conceptual frameworks provided in this guide offer a foundation for researchers to advance the understanding and therapeutic potential of this compound and its derivatives. Further investigation into its precise molecular targets and the signaling pathways it modulates will be essential for its successful translation into clinical applications.

References

- 1. This compound, a new anti-influenza agent isolated from Apsergillus terreus No 13830. I. Taxomony, fermentation, isolation, physico-chemical properties and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Neuraminidase (NA) inhibition assay [bio-protocol.org]

Unveiling the Therapeutic Potential of FR198248: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

FR198248, a novel fungal metabolite isolated from Aspergillus terreus, has emerged as a compound of significant interest with potential therapeutic applications as both an anti-influenza and an antibacterial agent. This technical guide provides a comprehensive overview of the current understanding of this compound, focusing on its identified therapeutic targets, mechanism of action, and supporting preclinical data. Detailed experimental methodologies and quantitative data are presented to facilitate further research and development efforts.

Core Therapeutic Targets and Mechanism of Action

This compound exhibits a dual mechanism of action, targeting distinct pathways in both viral and bacterial pathogens.

Anti-Influenza Activity: Inhibition of Viral Adsorption

The primary antiviral activity of this compound is directed against the influenza virus. Preclinical studies have demonstrated that this compound effectively inhibits the replication of influenza A virus in vitro. The principal mechanism underlying this activity is the inhibition of virus adsorption to the host cell surface.[1] This crucial first step in the viral life cycle involves the attachment of the viral hemagglutinin (HA) protein to sialic acid receptors on the host cell membrane. By disrupting this interaction, this compound prevents the virus from entering and replicating within the host cell.

Signaling Pathway: Influenza Virus Adsorption and Inhibition by this compound

Caption: this compound inhibits influenza virus adsorption by targeting Hemagglutinin.

Antibacterial Activity: Inhibition of Peptide Deformylase (PDF)

In addition to its antiviral properties, this compound has been identified as an inhibitor of peptide deformylase (PDF) , a metalloenzyme essential for bacterial protein synthesis.[2] PDF is responsible for removing the formyl group from the N-terminus of newly synthesized polypeptides in bacteria. Inhibition of this enzyme leads to the accumulation of formylated proteins, which are non-functional and ultimately result in bacterial cell death. This makes PDF a promising target for the development of novel antibiotics.

Logical Relationship: this compound Mechanism of Action

Caption: this compound exhibits dual therapeutic potential.

Quantitative Data

The following table summarizes the available quantitative data for the biological activities of this compound.

| Activity | Target | Organism | Assay | Value | Reference |

| Antibacterial | Peptide Deformylase (PDF) | Staphylococcus aureus | Enzyme Inhibition Assay | IC50: 3.6 µM | [2] |

| Anti-influenza | Influenza A Virus | - | in vitro (MDCK cells) | Active | [1] |

| Anti-influenza | Influenza A Virus | Murine Model | in vivo | Potent Activity | [1] |

IC50: Half-maximal inhibitory concentration

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and facilitate further investigation.

In Vitro Anti-influenza Virus Activity Assay

Objective: To determine the inhibitory effect of this compound on influenza virus replication in a cell-based assay.

Methodology:

-

Cell Culture: Madin-Darby canine kidney (MDCK) cells are cultured in Eagle's Minimum Essential Medium (MEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere of 5% CO2.

-

Virus Propagation: Influenza A virus strains are propagated in the allantoic cavity of 10-day-old embryonated chicken eggs.

-

Plaque Reduction Assay:

-

Confluent monolayers of MDCK cells in 6-well plates are washed with phosphate-buffered saline (PBS).

-

Cells are infected with a dilution of influenza virus calculated to produce approximately 100 plaque-forming units (PFU) per well.

-

After a 1-hour adsorption period at 37°C, the virus inoculum is removed.

-

The cell monolayers are overlaid with MEM containing 1% agarose and varying concentrations of this compound.

-

Plates are incubated at 37°C in a 5% CO2 incubator for 2-3 days until plaques are visible.

-

Cells are fixed with 10% formalin and stained with 0.1% crystal violet.

-

The number of plaques in each well is counted, and the concentration of this compound that inhibits plaque formation by 50% (IC50) is calculated.

-

Experimental Workflow: In Vitro Anti-influenza Assay

Caption: Workflow for determining the in vitro anti-influenza activity of this compound.

In Vivo Murine Model of Influenza Infection

Objective: To evaluate the in vivo efficacy of this compound in a mouse model of respiratory influenza infection.

Methodology:

-

Animals: Specific pathogen-free female BALB/c mice (6-8 weeks old) are used.

-

Virus Infection: Mice are anesthetized and intranasally inoculated with a lethal dose of influenza A virus.

-

Drug Administration: this compound is administered orally or intraperitoneally at various doses, starting at a specified time point before or after virus challenge and continuing for a defined period. A control group receives a vehicle.

-

Monitoring: Mice are monitored daily for weight loss and survival for at least 14 days post-infection.

-

Viral Titer Determination: On selected days post-infection, subgroups of mice are euthanized, and their lungs are harvested. Lung homogenates are prepared, and viral titers are determined by plaque assay on MDCK cells.

-

Data Analysis: Survival curves are analyzed using the Kaplan-Meier method. Differences in body weight and lung viral titers between treated and control groups are analyzed using appropriate statistical tests (e.g., t-test or ANOVA).

Conclusion and Future Directions

This compound presents a promising scaffold for the development of new therapeutics with a dual mode of action against both influenza virus and bacterial infections. Its ability to inhibit the early stage of viral adsorption offers a distinct advantage, potentially reducing the likelihood of resistance development compared to drugs targeting viral enzymes. The identification of peptide deformylase as a target highlights its potential as a broad-spectrum antibacterial agent.

Future research should focus on:

-

Elucidating the precise molecular interactions between this compound and the influenza virus hemagglutinin to guide the design of more potent and specific inhibitors.

-

Expanding the antibacterial spectrum of this compound and its analogs against a wider range of clinically relevant bacteria.

-

Conducting comprehensive pharmacokinetic and toxicological studies to assess the drug-like properties of this compound and its suitability for further clinical development.

-

Investigating the potential for synergistic effects when this compound is co-administered with other antiviral or antibacterial agents.

This in-depth guide provides a solid foundation for researchers and drug developers to build upon in their efforts to translate the therapeutic potential of this compound into novel clinical applications.

References

Methodological & Application

Application Notes & Protocols: Peptide Deformylase (PDF) Inhibitor Assay

Introduction

Peptide deformylase (PDF) is an essential bacterial metalloenzyme that plays a crucial role in protein maturation. It catalyzes the removal of the formyl group from the N-terminal methionine of newly synthesized polypeptides. This step is vital for subsequent processing by methionine aminopeptidase and the formation of functional proteins. Due to its essentiality in bacteria and its absence in the cytoplasm of mammalian cells, PDF is a compelling target for the development of novel antibacterial agents.

These application notes provide a comprehensive protocol for conducting a peptide deformylase inhibitor assay. The described method is a continuous spectrophotometric assay coupled with formate dehydrogenase (FDH). This robust and widely used assay allows for the determination of the inhibitory potential of compounds against PDF.

Disclaimer on FR198248

Initial interest was expressed in an assay for "this compound" as a peptide deformylase inhibitor. However, a thorough review of the scientific literature and chemical databases indicates that this compound, chemically identified as 4-Methyl-1,3-dihydro-2-benzofuran-1,5,6,7-tetrol, is reported as an anti-influenza agent isolated from Aspergillus terreus[1]. There is currently no scientific evidence to suggest that this compound acts as a peptide deformylase inhibitor. Therefore, the following protocol is a general method for assessing the activity of potential peptide deformylase inhibitors.

Principle of the Assay

The enzymatic activity of peptide deformylase is measured using a coupled-enzyme assay. PDF catalyzes the deformylation of a substrate, typically N-formyl-L-methionyl-L-alanyl-L-serine (fMAS), releasing formate as a product. The formate is then oxidized by formate dehydrogenase (FDH) in the presence of nicotinamide adenine dinucleotide (NAD+). This oxidation reaction reduces NAD+ to NADH, which results in an increase in absorbance at 340 nm. The rate of this absorbance increase is directly proportional to the PDF activity. An inhibitor of PDF will decrease the rate of NADH production.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the enzymatic reaction and the general workflow for the peptide deformylase inhibitor assay.

References

Application Notes and Protocols for FR198248 in Viral Adsorption Inhibition Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

FR198248 is a novel anti-influenza agent isolated from the fungus Aspergillus terreus.[1][2] This compound has demonstrated in vitro activity against influenza A and B viruses.[1] The primary mode of action of this compound is the inhibition of viral adsorption, the initial and critical step of the influenza virus lifecycle where the virus attaches to the host cell surface.[1][2][3] These application notes provide detailed protocols for utilizing this compound in viral adsorption inhibition experiments, guidelines for data interpretation, and an overview of the relevant cellular signaling pathways.

Data Presentation: In Vitro Efficacy of this compound

The inhibitory activity of this compound against different influenza virus strains has been quantified, along with its activity as a peptide deformylase (PDF) inhibitor in bacteria.

| Parameter | Virus/Organism | Cell Line | Value | Reference |

| IC50 | Influenza A/PR/8/34 | MDCK | 11.0 µM | [1] |

| IC50 | Influenza B/Yamagata/16/88 | MDCK | 16.1 µM | [1] |

| IC50 | Herpes Simplex Virus type 1 (HSV-1) | - | > 100 µM | [1] |

| IC50 | Varicella-Zoster Virus (VZV) | - | > 100 µM | [1] |

| IC50 | Staphylococcus aureus (PDF inhibition) | - | 3.6 µM | [4][5] |

| Cytotoxicity | Uninfected MDCK cells | MDCK | Less cytotoxic than ribavirin | [1] |

Note: IC50 (Half-maximal inhibitory concentration) is the concentration of a drug at which it inhibits 50% of the measured effect. A lower IC50 value indicates a more potent compound. CC50 (50% cytotoxic concentration) is the concentration that results in the death of 50% of host cells; a specific value for this compound in MDCK cells is not publicly available, but it is reported to be less toxic than ribavirin.[1]

Experimental Protocols

General Viral Adsorption Inhibition Assay

This protocol is a general guideline and can be adapted for specific influenza virus strains and cell lines.

Materials:

-

Madin-Darby Canine Kidney (MDCK) cells

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA

-

Influenza virus stock of known titer (e.g., A/PR/8/34)

-

This compound stock solution (in a suitable solvent like DMSO)

-

Phosphate Buffered Saline (PBS)

-

Crystal Violet staining solution

Procedure:

-

Cell Seeding: Seed MDCK cells in a 96-well plate at a density that will result in a confluent monolayer the next day. Incubate at 37°C in a 5% CO2 incubator.

-

Compound Preparation: Prepare serial dilutions of this compound in serum-free DMEM. Include a vehicle control (e.g., DMSO) at the same concentration as in the highest this compound dilution.

-

Virus Preparation: Dilute the influenza virus stock in serum-free DMEM to a desired multiplicity of infection (MOI).

-

Treatment and Infection:

-

Pre-treatment of cells: Remove the growth medium from the cells and wash with PBS. Add the this compound dilutions to the cells and incubate for 1 hour at 37°C. After incubation, add the diluted virus to the wells.

-

Pre-treatment of virus: Mix the this compound dilutions with the diluted virus and incubate for 1 hour at 37°C. Then, add the mixture to the washed cell monolayer.

-

-

Adsorption: Incubate the plates for 1 hour at 37°C to allow for viral adsorption.

-

Removal of Inoculum: After the adsorption period, remove the virus/compound mixture and wash the cell monolayer twice with PBS to remove unbound virus and compound.

-

Incubation: Add fresh serum-free DMEM containing a low concentration of TPCK-trypsin (to facilitate viral replication) to each well and incubate for 48-72 hours at 37°C in a 5% CO2 incubator.

-

Quantification of Viral Inhibition: Assess the cytopathic effect (CPE) inhibition. This can be done qualitatively by microscopic observation or quantitatively using an assay like the crystal violet staining method to measure cell viability.

-

Data Analysis: Calculate the IC50 value by plotting the percentage of inhibition against the log of the compound concentration.

Hemagglutination Inhibition (HI) Assay

This assay specifically measures the ability of a compound to prevent the virus from agglutinating red blood cells, which is a direct consequence of blocking the viral hemagglutinin (HA) protein responsible for adsorption.

Materials:

-

Influenza virus stock

-

This compound stock solution

-

Phosphate Buffered Saline (PBS)

-

0.5% suspension of chicken or human red blood cells (RBCs)

-

V-bottom 96-well plates

Procedure:

-

Prepare serial two-fold dilutions of this compound in PBS in a V-bottom 96-well plate.

-

Add a standardized amount of influenza virus (typically 4 hemagglutinating units) to each well containing the this compound dilutions.

-

Incubate the plate at room temperature for 30 minutes to allow the compound to bind to the virus.

-

Add the 0.5% RBC suspension to each well.

-

Gently mix and incubate the plate at room temperature for 30-60 minutes.

-

Observe the results. Inhibition of hemagglutination is indicated by the formation of a button of RBCs at the bottom of the well. Hemagglutination is observed as a lattice formation of RBCs.

-

The HI titer is the highest dilution of the compound that completely inhibits hemagglutination.

Visualizations

Experimental Workflow for Viral Adsorption Inhibition Assay```dot

Caption: Influenza virus adsorption and entry signaling pathways.

Influenza virus hemagglutinin (HA) binds to sialic acid receptors on the host cell surface. [6]This interaction can trigger the activation of several intracellular signaling cascades, including the PI3K/Akt, MAPK, and PKC pathways, which are often exploited by the virus to facilitate its entry into the cell via endocytosis. [6][7]this compound inhibits the adsorption stage, though its direct impact on these specific signaling pathways has not been reported. [1][2][3]Further research is needed to determine if this compound directly blocks the HA-sialic acid interaction or if it modulates one of these downstream signaling pathways to prevent viral uptake.

References

- 1. Effect of the phosphatidylinositol 3-kinase/Akt pathway on influenza A virus propagation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The PI3K/Akt pathway inhibits influenza A virus-induced Bax-mediated apoptosis by negatively regulating the JNK pathway via ASK1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound, a new anti-influenza agent isolated from Apsergillus terreus No 13830. I. Taxomony, fermentation, isolation, physico-chemical properties and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. ADSORPTION OF INFLUENZA HEMAGGLUTININS AND VIRUS BY RED BLOOD CELLS - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Influenza virus recruits host protein kinase C to control assembly and activity of its replication machinery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Miquelianin inhibits IAV infection via the MAPK signaling pathway both in vitro and in vivo [frontiersin.org]

FR198248 solution preparation and stability for experiments

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation and experimental use of FR198248, a novel anti-influenza agent. The information is intended to guide researchers in accurately preparing solutions, understanding the compound's stability, and implementing in vitro and in vivo experimental models.

Solution Preparation and Stability

This compound, identified as 4-methyl-1,3-dihydro-2-benzofuran-1,5,6,7-tetrol, is a hydroxyl benzaldehyde compound isolated from the fungus Aspergillus terreus. Proper preparation and storage of this compound solutions are critical for maintaining its biological activity and ensuring experimental reproducibility.

Table 1: this compound Solution Preparation and Stability Data

| Parameter | Recommendation | Notes |

| Solubility | Soluble in methanol and dimethyl sulfoxide (DMSO). | For cell-based assays, it is recommended to prepare a concentrated stock solution in DMSO. Further dilutions can be made in an appropriate aqueous buffer or cell culture medium. |

| Stock Solution Preparation | Prepare a 10 mM stock solution in 100% DMSO. | For example, dissolve 1.98 mg of this compound (Molecular Weight: 198.17 g/mol ) in 1 mL of DMSO. Mix thoroughly by vortexing. |

| Storage of Stock Solution | Store at -20°C for long-term storage (months) or at 4°C for short-term storage (days to weeks). | Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles, which may lead to degradation. |

| Working Solution Preparation | Dilute the stock solution to the desired final concentration in cell culture medium or an appropriate buffer immediately before use. | The final concentration of DMSO in the experimental setup should be kept low (typically ≤ 0.5%) to avoid solvent-induced cellular toxicity. |

| Stability in Aqueous Solution | Stability in aqueous solutions at physiological pH has not been extensively reported. It is recommended to prepare fresh working solutions for each experiment. | The presence of multiple hydroxyl groups suggests potential for oxidation. Protect solutions from light and excessive exposure to air. |

Experimental Protocols

This compound has demonstrated both in vitro and in vivo anti-influenza activity. The following protocols are based on established methodologies for evaluating anti-influenza agents.

In Vitro Anti-influenza Activity Assay (Virus Adsorption Inhibition)

This protocol is designed to assess the ability of this compound to inhibit the adsorption of the influenza virus to host cells. Madin-Darby Canine Kidney (MDCK) cells are a commonly used cell line for influenza virus research.

Materials:

-

MDCK cells

-

Influenza A virus (e.g., A/PR/8/34 H1N1)

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Trypsin-EDTA

-

Phosphate Buffered Saline (PBS)

-

This compound stock solution (10 mM in DMSO)

-

96-well cell culture plates

-

MTT or other viability assay reagent

Procedure:

-

Cell Seeding: Seed MDCK cells into 96-well plates at a density of 2 x 10^4 cells/well in DMEM supplemented with 10% FBS. Incubate at 37°C in a 5% CO2 incubator until a confluent monolayer is formed (approximately 24 hours).

-

Virus Preparation: On the day of the experiment, thaw the influenza virus stock and dilute it in serum-free DMEM to a concentration that results in a clear cytopathic effect (CPE) within 48-72 hours post-infection.

-

Compound Preparation: Prepare serial dilutions of this compound in serum-free DMEM. The final concentrations may range from 0.1 to 100 µM. Include a vehicle control (DMSO at the same final concentration as the highest this compound concentration).

-

Adsorption Inhibition:

-

Wash the confluent MDCK cell monolayers twice with PBS.

-

Pre-incubate the cells with the serially diluted this compound or vehicle control for 1 hour at 37°C.

-

After pre-incubation, add the diluted influenza virus to each well.

-

Incubate for 1 hour at 37°C to allow for virus adsorption.

-

-

Infection and Incubation:

-

After the adsorption period, remove the virus-compound mixture and wash the cells twice with PBS to remove unadsorbed virus and compound.

-

Add fresh serum-free DMEM containing TPCK-trypsin (to facilitate viral replication) to each well.

-

Incubate the plates at 37°C in a 5% CO2 incubator for 48-72 hours.

-

-

Assessment of Cytopathic Effect (CPE): Observe the cells daily under a microscope for the appearance of CPE.

-

Cell Viability Assay: At the end of the incubation period, assess cell viability using an MTT assay or a similar method to quantify the protective effect of this compound.

-

Data Analysis: Calculate the 50% inhibitory concentration (IC50) of this compound, which is the concentration that inhibits the virus-induced CPE by 50%.

In Vivo Anti-influenza Activity in a Murine Model

This protocol outlines a general procedure for evaluating the efficacy of this compound in a mouse model of influenza infection.

Materials:

-

BALB/c mice (6-8 weeks old)

-

Mouse-adapted influenza A virus

-

This compound

-

Vehicle solution (e.g., 0.5% carboxymethyl cellulose in water)

-

Anesthesia (e.g., isoflurane)

-

Intranasal administration supplies

Procedure:

-

Acclimatization: Acclimatize the mice to the laboratory conditions for at least one week before the experiment.

-

Virus Infection:

-

Lightly anesthetize the mice.

-

Infect the mice via intranasal administration of a predetermined lethal or sub-lethal dose of a mouse-adapted influenza A virus strain in a small volume (e.g., 50 µL).

-

-

Compound Administration:

-

Prepare a solution or suspension of this compound in the vehicle.

-

Administer this compound to the mice at various doses (e.g., 1, 10, 50 mg/kg) via an appropriate route (e.g., oral gavage, intraperitoneal injection) starting at a specified time point relative to infection (e.g., 2 hours pre-infection and then daily for 5-7 days).

-

Include a vehicle control group and a positive control group (e.g., oseltamivir).

-

-

Monitoring:

-

Monitor the mice daily for signs of illness, including weight loss, changes in activity, and mortality for at least 14 days post-infection.

-

-

Endpoint Analysis:

-

At predetermined time points, a subset of mice from each group can be euthanized to collect lung tissue for viral titer determination (e.g., by plaque assay or qPCR) and histopathological analysis.

-

-

Data Analysis: Analyze the data for statistically significant differences in survival rates, body weight changes, and lung viral titers between the this compound-treated groups and the control groups.

Signaling Pathways and Experimental Workflows

Proposed Mechanism of Action: Inhibition of Virus Adsorption

This compound is believed to exert its anti-influenza effect by interfering with the initial stage of the viral life cycle: the attachment of the virus to the host cell surface.

Caption: Proposed mechanism of this compound action, inhibiting influenza virus adsorption.

Experimental Workflow for In Vitro Adsorption Inhibition Assay

The following diagram illustrates the key steps in the in vitro assay to determine the inhibitory effect of this compound on viral adsorption.

Caption: Workflow for the in vitro influenza virus adsorption inhibition assay.

Experimental Workflow for In Vivo Murine Model

This diagram outlines the general workflow for assessing the in vivo efficacy of this compound against influenza virus infection in mice.

Caption: Workflow for the in vivo evaluation of this compound in a murine influenza model.

Application Notes and Protocols: FR198248 in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of FR198248, a novel natural product with potential applications in anti-influenza and antibacterial drug discovery. The information is compiled from available scientific literature and is intended to guide further research and development efforts.

Introduction

This compound is a hydroxylated 1,3-dihydroisobenzofuran compound isolated from the fermentation broth of the fungus Aspergillus terreus (strain No. 13830).[1][2] It has demonstrated promising biological activity as both an anti-influenza agent and an inhibitor of bacterial peptide deformylase (PDF).[3][4] Its unique structure and dual activities make it an interesting candidate for further investigation in infectious disease research.

Chemical Properties

| Property | Value |

| Molecular Formula | C₉H₁₀O₅ |

| Molecular Weight | 198.17 g/mol |

| IUPAC Name | 4-methyl-1,3-dihydro-2-benzofuran-1,5,6,7-tetrol |

Biological Activity and Potential Applications

Anti-Influenza Activity

This compound has shown significant activity against influenza A virus both in vitro and in vivo.[1][2]

In Vitro Activity

In studies using Madin-Darby canine kidney (MDCK) cells, this compound demonstrated anti-influenza virus activity.[1][2]

In Vivo Activity

The compound also exhibited potent anti-influenza activity in a murine model of respiratory tract infection.[1]

Mechanism of Action

The primary mode of action of this compound against influenza A virus is believed to be the inhibition of the virus adsorption stage.[1][2] This suggests that the compound may interfere with the interaction between the viral hemagglutinin and sialic acid receptors on the host cell surface.

Antibacterial Activity

This compound has also been identified as an inhibitor of peptide deformylase (PDF), a crucial enzyme in bacterial protein synthesis.

Quantitative Data